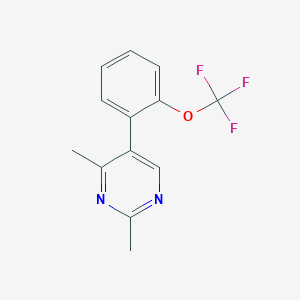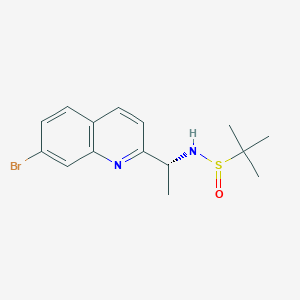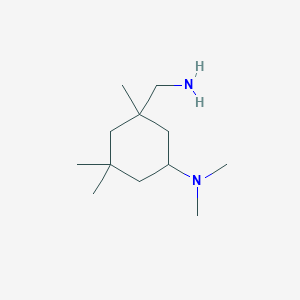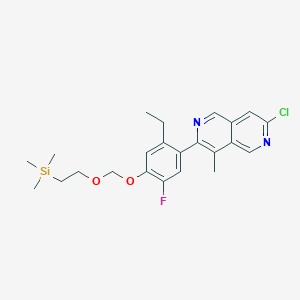
2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with two methyl groups and a trifluoromethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrimidine with 2-(trifluoromethoxy)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine compounds with various functional groups.
科学的研究の応用
2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a bioactive molecule.
作用機序
The mechanism of action of 2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4-Dimethyl-5-phenylpyrimidine: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
2,4-Dimethyl-5-(2-fluorophenyl)pyrimidine: Contains a fluorine atom instead of the trifluoromethoxy group, leading to variations in reactivity and applications.
Uniqueness
2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C13H11F3N2O |
|---|---|
分子量 |
268.23 g/mol |
IUPAC名 |
2,4-dimethyl-5-[2-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C13H11F3N2O/c1-8-11(7-17-9(2)18-8)10-5-3-4-6-12(10)19-13(14,15)16/h3-7H,1-2H3 |
InChIキー |
VFPATAFUSHCFJF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1C2=CC=CC=C2OC(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine](/img/structure/B13093861.png)
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)

![[4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone](/img/structure/B13093875.png)









